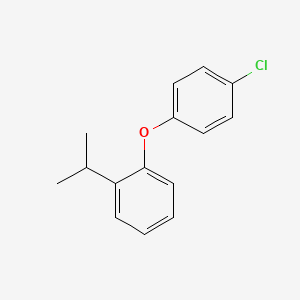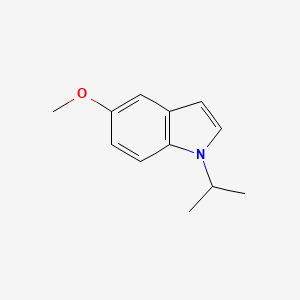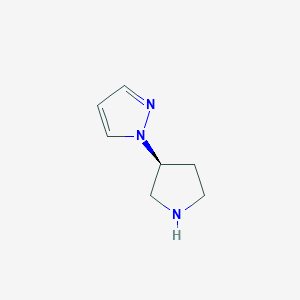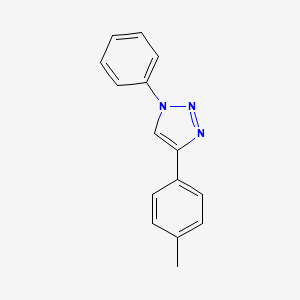
1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The structure of this compound consists of a triazole ring substituted with a phenyl group at the 1-position and a p-tolyl group at the 4-position.
准备方法
The synthesis of 1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is typically catalyzed by copper(I) salts, such as copper(I) iodide, and is carried out under mild conditions. The reaction proceeds via the formation of a 1,2,3-triazole ring, with the phenyl and p-tolyl groups being introduced through the choice of starting materials.
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
化学反应分析
1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazole derivatives. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a wide range of functionalized triazoles.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole has been investigated for its potential as an antimicrobial and anticancer agent. Studies have shown that triazole derivatives can exhibit significant biological activity against various pathogens and cancer cell lines.
Medicine: The compound’s potential as a therapeutic agent has been explored in medicinal chemistry. Triazole derivatives are known for their ability to inhibit enzymes and receptors, making them promising candidates for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique properties make it suitable for various applications, including corrosion resistance and enhanced mechanical strength.
作用机制
The mechanism of action of 1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes and receptors, disrupting normal cellular processes. For example, triazole derivatives have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity and specificity.
相似化合物的比较
1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-Phenyl-4-(p-tolyl)-1H-pyrazole: This compound has a similar structure but contains a pyrazole ring instead of a triazole ring. While both compounds exhibit biological activity, their chemical properties and reactivity differ due to the different ring systems.
1-Phenyl-4-(p-tolyl)-1H-imidazole: Another similar compound, which contains an imidazole ring. Imidazole derivatives are known for their antifungal and antibacterial properties, whereas triazole derivatives often exhibit broader biological activity.
1-Phenyl-4-(p-tolyl)-1H-1,2,4-triazole: This compound contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring. The different ring structure can lead to variations in biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the properties conferred by the 1,2,3-triazole ring. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C15H13N3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
4-(4-methylphenyl)-1-phenyltriazole |
InChI |
InChI=1S/C15H13N3/c1-12-7-9-13(10-8-12)15-11-18(17-16-15)14-5-3-2-4-6-14/h2-11H,1H3 |
InChI 键 |
FTBGPTZQAAMBJS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CN(N=N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


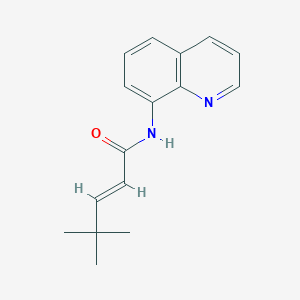
![2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14123410.png)
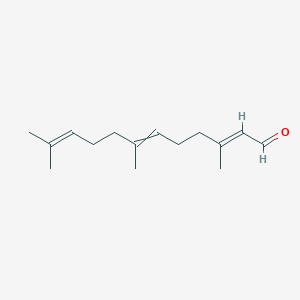
![Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]-](/img/structure/B14123418.png)
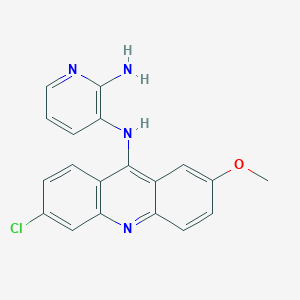
![2-(4-Methoxyphenyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14123430.png)
![N-(4-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14123442.png)
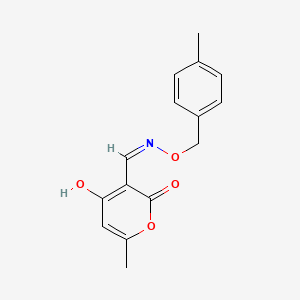
![1-Ethyl-[4,4']bipiperidinyl 1-Methyl-[4,4']bipiperidinyl](/img/structure/B14123453.png)
![1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea](/img/structure/B14123463.png)
![Benzo[b]thiophene, 3-(1-naphthalenyl)-](/img/structure/B14123468.png)
